molecular formula C16H20N2OS B2849121 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2309605-81-8

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2849121
CAS No.: 2309605-81-8
M. Wt: 288.41
InChI Key: IOOOQMNEGJJLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a urea derivative characterized by a benzyl group at the N1 position and a branched 2-methyl-2-(thiophen-3-yl)propyl chain at the N3 position. Its molecular formula is C₁₅H₂₂N₂OS, with a molecular weight of 278.42 g/mol.

Properties

IUPAC Name

1-benzyl-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-16(2,14-8-9-20-11-14)12-18-15(19)17-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOOQMNEGJJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation reaction of benzyl isocyanate with 2-methyl-2-(thiophen-3-yl)propylamine under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Substituent Variations and Molecular Features

The following table compares key structural attributes of the target compound with related urea derivatives from the literature:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound C₁₅H₂₂N₂OS Benzyl (N1), 2-methyl-2-(thiophen-3-yl)propyl (N3) Urea, thiophene 278.42 Branched alkyl chain; thiophen-3-yl group enhances lipophilicity and π-stacking
1-Benzoyl-3,3-bis(2-methylphenyl)urea C₁₆H₁₆N₂O₂ Benzoyl (N1), bis(2-methylphenyl) (N3) Urea, aryl 268.31 Symmetric aryl substituents; planar structure favors crystallization
1-Benzoyl-3,3-bis(2-methylpropyl)thiourea C₁₆H₂₄N₂OS Benzoyl (N1), bis(2-methylpropyl) (N3) Thiourea (S replaces O) 292.43 Thiourea moiety increases polarizability; triclinic crystal system
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea C₁₈H₁₅N₃O₂S Benzoyl (N3), cyano-tetrahydrobenzo[b]thiophene (N1) Urea, cyano, fused thiophene 337.40 Fused thiophene ring; cyano group enhances electronegativity
Key Observations:
  • Thiophene Position : The target compound’s thiophen-3-yl group differs from analogs with thiophen-2-yl substituents (e.g., ). This positional isomerism affects electronic distribution and steric interactions.
  • Branched vs.
  • Thiourea vs. Urea : Thiourea analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, but reduced metabolic stability compared to urea derivatives.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The target compound’s branched alkyl chain may disrupt close packing, reducing melting points compared to planar analogs like 1-benzoyl-3,3-bis(2-methylphenyl)urea .
  • Hydrogen Bonding : Urea derivatives (N–H···O) typically form stronger intermolecular bonds than thioureas (N–H···S), as seen in ’s triclinic crystal structure with N–H···S interactions .
  • Solubility: The thiophen-3-yl group enhances lipophilicity, likely reducing aqueous solubility compared to polar derivatives like those with tetrahydrobenzo[b]thiophene-cyano groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.